molecular formula C17H21NO5 B6977327 propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate

propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate

Cat. No.: B6977327
M. Wt: 319.4 g/mol
InChI Key: ONXUWOJZRGPCPQ-HNNXBMFYSA-N
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Description

Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate is a complex organic compound often studied for its unique structure and potential applications in various scientific fields. It comprises a core structure that includes an isopropyl group, a hydroxyphenyl moiety, and an oxocyclobutanecarbonyl group attached to an amino propanoate chain, which provides a versatile framework for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate typically involves multiple steps:

  • Starting Materials: : The process begins with the selection of starting materials such as hydroxyphenyl derivatives and cyclobutanone.

  • Reaction Steps:

  • Conditions: : These reactions are conducted under controlled conditions involving specific temperatures, pH levels, and solvents to ensure the desired product's formation with high yield and purity.

Industrial Production Methods

In an industrial context, the compound is produced in large quantities using optimized synthetic routes that ensure cost-efficiency and scalability. Techniques such as continuous flow reactors and high-throughput screening are employed to enhance reaction efficiency and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate, resulting in the formation of corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions involve agents like sodium borohydride, which can reduce the oxocyclobutanecarbonyl group to secondary alcohols.

Common Reagents and Conditions

Reagents commonly used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide) to adjust the pH and drive the reactions to completion.

Major Products

The major products of these reactions depend on the reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its reactivity and potential as a building block for more complex molecules.

Biology

Biological research utilizes this compound to investigate enzyme interactions, particularly those involving cyclobutane-containing molecules.

Medicine

In medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Industrial applications include its use in the synthesis of novel materials with specific physical and chemical properties.

Mechanism of Action

The compound's mechanism of action involves interactions with various molecular targets:

  • Molecular Targets: : It targets enzymes and receptors involved in metabolic pathways, influencing biological processes at the cellular level.

  • Pathways Involved: : Key pathways include oxidative stress response and inflammation modulation, where the compound exerts its effects by inhibiting or activating specific proteins and enzymes.

Comparison with Similar Compounds

Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate stands out due to its unique cyclobutane moiety, which imparts distinct reactivity and biological properties compared to similar compounds like phenylalanine derivatives or cyclobutane-containing peptides.

List of Similar Compounds

  • Phenylalanine Derivatives: : Share the amino acid structure but lack the cyclobutane group.

  • Cyclobutane-Containing Peptides: : Have similar structural features but differ in their functional groups and reactivity.

Properties

IUPAC Name

propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(3-oxocyclobutanecarbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-10(2)23-17(22)15(7-11-3-5-13(19)6-4-11)18-16(21)12-8-14(20)9-12/h3-6,10,12,15,19H,7-9H2,1-2H3,(H,18,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXUWOJZRGPCPQ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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